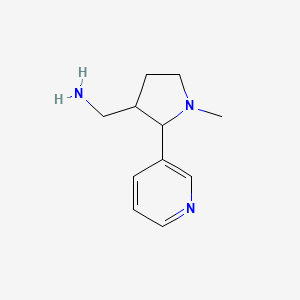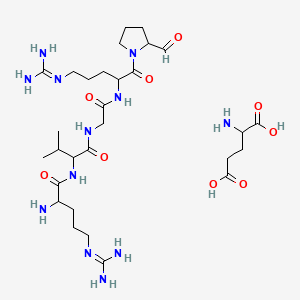
Dilept
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-caproyl-L-prolyl-L-tyrosine methyl ester , is a pharmacologically active compound exhibiting pronounced antipsychotic activity. It was designed at the Zakusov Institute of Pharmacology, Russian Academy of Medical Sciences, based on the short peptide amide L-prolyl-L-tyrosine, an analog of the atypical neuroleptic sulpiride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dilept involves a four-step scalable method that enables the product to be obtained in 52% yield without racemization . The process includes:
Preparation of caproic acid chloride: Caproic acid is treated with thionyl chloride.
Schotten–Baumann acylation: L-proline is acylated by the obtained acid chloride.
Esterification of L-tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.
Synthesis of the methyl ester: The methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide (DMF).
Industrial Production Methods
For industrial production, the formulation, manufacturing technology, and analytical techniques have been developed for this compound in a solid dosage form (tablets). The direct compression of a tableting mass with a 1:9 ratio of substance to ludipress is the optimum method for manufacturing these tablets .
Chemical Reactions Analysis
Types of Reactions
Dilept undergoes several types of chemical reactions, including:
Esterification and Acylation: As part of its synthesis, this compound undergoes esterification and acylation reactions.
Common Reagents and Conditions
Thionyl chloride: Used for the preparation of caproic acid chloride and esterification of L-tyrosine.
Isobutylchloroformate: Used in the mixed anhydride method for synthesizing the methyl ester of N-caproyl-L-prolyl-L-tyrosine.
Major Products Formed
N-caproyl-L-prolyl-L-tyrosine: Formed as a major metabolite (M1) during hydrolysis.
N-caproyl-L-proline: Formed as a secondary metabolite (M2) during further hydrolysis.
Scientific Research Applications
Dilept has a wide range of scientific research applications, including:
Mechanism of Action
Dilept exerts its effects by mimicking the structure of neurotensin, a neuropeptide involved in modulating dopamine pathways. It binds to neurotensin receptors, leading to antipsychotic effects without the extrapyramidal side effects commonly associated with traditional neuroleptics . The molecular targets include neurotensin receptors, and the pathways involved are related to dopamine modulation .
Comparison with Similar Compounds
Dilept is compared with other neurotensin analogs and atypical neuroleptics:
Neurotensin analogs: This compound is more stable in human plasma and exhibits a broader range of pharmacological activities.
Atypical neuroleptics: Unlike traditional neuroleptics, this compound lacks extrapyramidal symptoms and has neuroprotective properties.
List of Similar Compounds
Sulpiride: An atypical neuroleptic with a similar structure to this compound.
Neurotensin (NT) analogs: Other dipeptide analogs of neurotensin with neuroleptic-like activity.
Properties
Molecular Formula |
C21H30N2O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-[(1-hexanoylpyrrolidine-2-carbonyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26) |
InChI Key |
HNWPAYLOEFDTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)
![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)

